Cas no 931-57-7 (1-methoxycyclohex-1-ene)

1-Methoxycyclohex-1-ene is a cyclic enol ether with the molecular formula C₇H₁₂O, characterized by a methoxy group substituted at the 1-position of a cyclohexene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through reactions such as electrophilic addition or cycloaddition. Its structure offers reactivity at the double bond while the methoxy group provides stability and influences regioselectivity in subsequent transformations. The compound is typically a clear, volatile liquid with moderate polarity, making it suitable for use in various solvents. Its synthetic utility and well-defined reactivity profile make it valuable in pharmaceutical and fine chemical applications.
1-methoxycyclohex-1-ene structure
1-methoxycyclohex-1-ene structure
Product Name:1-methoxycyclohex-1-ene
CAS No:931-57-7
MF:C7H12O
MW:112.169582366943
MDL:MFCD00060822
CID:813607
PubChem ID:70264
Update Time:2025-10-29

1-methoxycyclohex-1-ene Chemical and Physical Properties

Names and Identifiers

    • Cyclohexene, 1-methoxy-
    • 1-Methoxy-1-cyclohexene
    • 1-Methoxycyclohexene
    • 1-Methoxycyclohexene Discontinued See M262395
    • 1-Cyclohexen-1-ylmethylether
    • 1-methoxy-cyclohexen
    • 2,3,4,5-Tetrahydroanisole
    • cyclohexanone enol methyl ether
    • Cyclohexanone methyl enol ether
    • Cyclohexene,1-methoxy
    • cyclohexenyl methyl ether
    • Ether,1-cyclohexen-1-ylmethyl
    • methoxycyclohexene
    • methyl 1-cyclohexenyl ether
    • 1-Methoxycyclohexene (ACI)
    • Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)
    • 1-Cyclohexen-1-yl methyl ether
    • 1-methoxycyclohex-1-ene
    • D87534
    • FT-0671204
    • InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H
    • 1-methoxy-cyclohexene
    • A22412
    • 931-57-7
    • Discontinued See M262395
    • MFCD00060822
    • DTXSID70239269
    • Discontinued See M262395'
    • NS00122132
    • EN300-93083
    • SCHEMBL46404
    • AKOS006272959
    • Ether, 1-cyclohexen-1-yl methyl
    • DB-023685
    • CHEBI:230282
    • DTXCID40161760
    • MDL: MFCD00060822
    • Inchi: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
    • InChI Key: HZFQGYWRFABYSR-UHFFFAOYSA-N
    • SMILES: O(C)C1CCCCC=1

Computed Properties

  • Exact Mass: 112.08900
  • Monoisotopic Mass: 112.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 94.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 165.3±19.0 °C at 760 mmHg
  • Flash Point: 44.7±17.2 °C
  • PSA: 9.23000
  • LogP: 2.09070
  • Vapor Pressure: 2.5±0.3 mmHg at 25°C

1-methoxycyclohex-1-ene Security Information

1-methoxycyclohex-1-ene Customs Data

  • HS CODE:2909209000
  • Customs Data:

    China Customs Code:

    2909209000

    Overview:

    2909209000 Naphthenic ether\Cyclic ene ether [including its halogenation,sulfonation,Nitrosative or nitrosative derivatives and the above derivatives of cyclic terpene ethers].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Summary:

    2909209000 other cyclanic, cyclenic or cyclotherpenic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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1-methoxycyclohex-1-ene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridinium p-toluenesulfonate ;  18 h, 150 °C; 150 °C → 180 °C
Reference
High resolution positive chemical amplification resist materials
, Japan, , ,

Production Method 2

Reaction Conditions
Reference
Organic transformations via metal silane reagents: syntheses of vinyl ethers from dimethyl ketals and pentacarbonyl(trimethylsilyl)manganese
Marsi, Marianne; Gladysz, J. A., Tetrahedron Letters, 1982, 23(6), 631-4

Production Method 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid
Reference
Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holography
Wahl, H., Optik (Jena, 1974, 39(5), 585-8

Production Method 4

Reaction Conditions
Reference
Synthesis of vinyl and dienyl ethers
Nazarov, I. N.; Makin, S. M.; Kruptsov, B. K.; Mironov, V. A., Zhurnal Obshchei Khimii, 1959, 29, 111-17

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Reference
Formation of enol ethers by alkylation of ketones
Heiszwolf, G. J.; Kloosterziel, H., Chemical Communications (London), 1966, (2),

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphoric acid ;  12 h, reflux
Reference
Alkoxysilanes. XVI. Reaction of tetraalkoxysilanes with ketones
Voronkov, M. G.; Rabkina, S. M., Zhurnal Obshchei Khimii, 1961, 31, 1259-65

Production Method 7

Reaction Conditions
Reference
Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides
Kropp, Paul J.; McNeely, Steven A.; Davis, Robert Drummond, Journal of the American Chemical Society, 1983, 105(23), 6907-15

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium pyrophosphate
Reference
Reaction of organic azides with unsaturated compounds. X. Esters of N-(arylsulfonyl) carboximidic acids
Semenov, V. P.; Ogloblin, K. A., Zhurnal Organicheskoi Khimii, 1988, 24(11), 2389-97

Production Method 9

Reaction Conditions
Reference
C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom Oxidation
Vil', Vera A.; Gorlov, Evgenii S.; Bityukov, Oleg V.; Barsegyan, Yana A.; Romanova, Yulia E.; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3173-3181

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Reference
The Peterson olefination reaction
Ager, David J., Organic Reactions (Hoboken, 1990, 38,

Production Method 11

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
General method for the synthesis of enol ethers (vinyl ethers) from acetals
Gassman, Paul G.; Burns, Stephen J., Journal of Organic Chemistry, 1988, 53(23), 5574-6

Production Method 12

Reaction Conditions
Reference
Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction
Lessard, Jean; Mondon, Martine; Touchard, Daniel, Canadian Journal of Chemistry, 1981, 59(2), 431-50

Production Method 13

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
Reference
An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction
Shishido, Kozo; Hiroya, Kou; Ueno, Yutaka; Fukumoto, Keiichiro; Kametani, Tetsuji; et al, Journal of the Chemical Society, 1986, (5), 829-36

Production Method 14

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  rt; 1 h, rt
Reference
Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 13.3 kPa, 240 °C
Reference
Synthesis of 1-methoxycyclohexene
Zhang, Shijie; Dai, Liyan; Wang, Xiaozhong; Chen, Yingqi, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 379-380

Production Method 16

Reaction Conditions
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ;  -78 °C
Reference
Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation
Ma, Yun; Algera, Russell F.; Woltornist, Ryan A.; Collum, David B., Journal of Organic Chemistry, 2019, 84(17), 10860-10869

Production Method 17

Reaction Conditions
Reference
Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates
Garcia Martinez, Antonio; Martinez Alvarez, Roberto; Arranz Aguirre, Juan; Subramanian, Lakshminarayanapuram R., Journal of the Chemical Society, 1986, (9), 1595-8

Production Method 18

Reaction Conditions
1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol
1.2 Reagents: Oxygen
Reference
Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide system
Vedernikov, Andrei N.; Sayakhov, Marat D.; Solomonov, Boris N., Mendeleev Communications, 1997, (5), 205-206

Production Method 19

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Reference
Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity
Marcune, Benjamin F.; Karady, Sandor; Reider, Paul J.; Miller, Ross A.; Biba, Mirlinda; et al, Journal of Organic Chemistry, 2003, 68(21), 8088-8091

Production Method 20

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ;  2 h, rt
Reference
Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application
, China, , ,

1-methoxycyclohex-1-ene Raw materials

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1-methoxycyclohex-1-ene Suppliers

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(CAS:931-57-7)1-甲氧基环己烯
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(CAS:931-57-7)1-甲氧基环己烯
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Quantity:25KG,200KG,1000KG
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